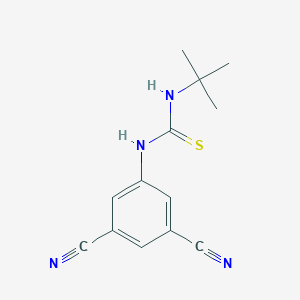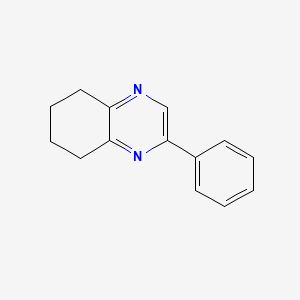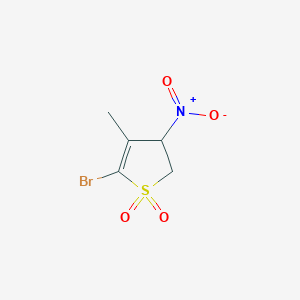
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that contains a thiophene ring substituted with bromine, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor thiophene compound followed by nitration and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can produce a variety of functionalized thiophene compounds .
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione include other substituted thiophene derivatives, such as:
- 5-Bromo-2-methyl-3-nitrothiophene
- 4-Methyl-3-nitrothiophene-2-carboxylic acid
- 2-Bromo-3-nitrothiophene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, methyl, and nitro groups on the thiophene ring makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
330665-24-2 |
|---|---|
Fórmula molecular |
C5H6BrNO4S |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H6BrNO4S/c1-3-4(7(8)9)2-12(10,11)5(3)6/h4H,2H2,1H3 |
Clave InChI |
JASATFIJOKBLLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(S(=O)(=O)CC1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



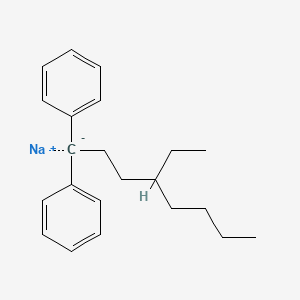
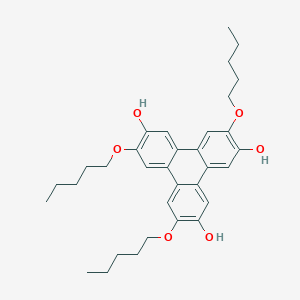
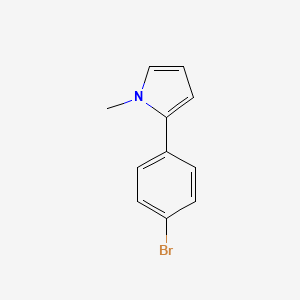
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
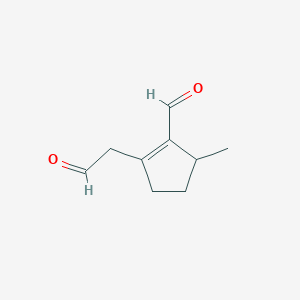
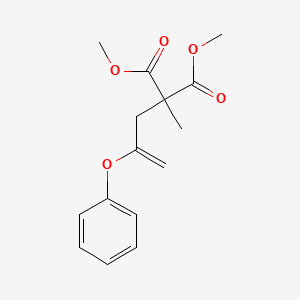
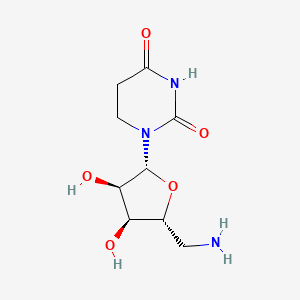
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
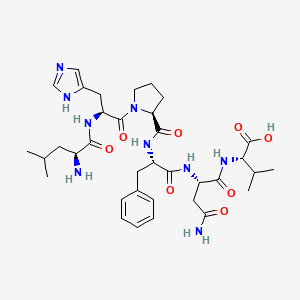

![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
